![molecular formula C22H16ClNO2S B12568899 N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide CAS No. 600122-21-2](/img/structure/B12568899.png)
N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a benzyloxy group, and a carboxamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzothiophene core, a chloro substituent, and a benzyloxy group. Its molecular formula is C23H18ClN3O5, and it has been assigned the Chemical Abstracts Service number 3502453. The synthesis typically involves multi-step organic reactions, including the formation of the benzothiophene core through cyclization processes and the introduction of functional groups via electrophilic substitution reactions.
Biological Activities
Preliminary studies indicate that N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide exhibits promising biological activities relevant to pharmacology. Compounds with structural similarities have shown potential in various therapeutic areas:
- Anticancer Activity : Similar benzothiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of the chloro group may enhance the compound's ability to interact with biological targets involved in cancer progression.
- Antimicrobial Properties : Research on related compounds suggests that they may possess antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .
- Anti-inflammatory Effects : Some studies have indicated that benzothiophene derivatives can modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Anticancer Potential
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting that this compound could serve as a lead for developing new anticancer agents.
Case Study 2: Antimicrobial Activity
In another study, derivatives of benzothiophene were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide: This compound shares a similar benzyloxyphenyl group but differs in its core structure and functional groups.
N-[4-(benzyloxy)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide: Another similar compound with a different core structure and functional groups.
Uniqueness
N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and core structure
Biological Activity
N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiophene core, a chloro substituent, and a benzyloxy group. Its molecular formula is C23H18ClN3O5 . The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits promising biological activities relevant to pharmacology. Compounds with similar structural motifs have demonstrated various therapeutic potentials, including:
- Antitumor Activity : Compounds similar to this benzothiophene derivative have shown efficacy in inhibiting cancer cell proliferation.
- Kinase Inhibition : Some derivatives exhibit moderate to high potency as RET kinase inhibitors, which are critical in cancer therapy .
The biological activity of this compound may be attributed to several mechanisms:
- Binding Affinity : Interaction studies suggest that this compound may bind effectively to specific biological targets, influencing cellular signaling pathways.
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in tumor growth and proliferation .
Study on Antitumor Effects
A study investigating the antitumor effects of benzothiophene derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
Kinase Inhibition Research
Research on 4-chloro-benzamide derivatives revealed that some compounds significantly inhibited RET kinase activity at both molecular and cellular levels. For instance, compound I-8 demonstrated strong inhibition, suggesting that this compound could share similar properties .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Chloro-N-(4-chlorophenyl)-1-benzothiophene-2-carboxamide | Chlorobenzene and benzothiophene core | Contains a chlorophenyl group instead of benzyloxy |
N-[2-chloro-6-(4-chlorophenoxy)pyridin-4-yl]-5-(2-methylsulfonylpropan-2-yl)-1-benzothiophene-2-carboxamide | Pyridine ring with chlorophenoxy | Incorporates a pyridine moiety |
3-Chloro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide | Oxadiazole ring | Features an oxadiazole instead of benzyloxy |
The uniqueness of this compound lies in its specific combination of functional groups, potentially conferring distinct biological activities compared to structurally similar compounds .
Properties
CAS No. |
600122-21-2 |
---|---|
Molecular Formula |
C22H16ClNO2S |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
3-chloro-N-(4-phenylmethoxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H16ClNO2S/c23-20-18-8-4-5-9-19(18)27-21(20)22(25)24-16-10-12-17(13-11-16)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,24,25) |
InChI Key |
NKDBEINRLZBPAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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